3-Phenyl-2-butenal

Skin sensitization Local Lymph Node Assay (LLNA) Regulatory toxicology

3-Phenyl-2-butenal (CAS 21866-70-6), systematically named (2E)-3-phenyl-2-butenal and commonly referred to as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde of formula C10H10O (MW 146.19 g/mol) belonging to the cinnamaldehyde derivative class. It exists as a pale-yellow liquid with a distinctive cinnamon-like, spicy-floral odor, exhibiting boiling point 148–149 °C at 27 mmHg and density 1.037 g/mL at 25 °C.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 21866-70-6
Cat. No. B3116652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-butenal
CAS21866-70-6
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(=CC=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyIEARORYJISZKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-butenal (α-Methylcinnamaldehyde) CAS 21866-70-6: Procurement-Relevant Physicochemical and Identity Profile


3-Phenyl-2-butenal (CAS 21866-70-6), systematically named (2E)-3-phenyl-2-butenal and commonly referred to as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde of formula C10H10O (MW 146.19 g/mol) belonging to the cinnamaldehyde derivative class [1]. It exists as a pale-yellow liquid with a distinctive cinnamon-like, spicy-floral odor, exhibiting boiling point 148–149 °C at 27 mmHg and density 1.037 g/mL at 25 °C . As an α-substituted cinnamaldehyde analog, the methyl group at the α-position sterically and electronically distinguishes it from the parent cinnamaldehyde, directly impacting reactivity, biological activity, and toxicological profile—making unambiguous CAS-level identification essential for specification-driven procurement.

α-Methylcinnamaldehyde α-Substituted cinnamaldehyde CAS-specific procurement Fragrance & intermediate probe

Why 3-Phenyl-2-butenal Cannot Be Replaced by Generic Cinnamaldehydes: The Quantitative Differentiation Case


Cinnamaldehyde and its derivatives are frequently treated as interchangeable aldehydes in procurement; however, α-substitution with a methyl group at the C2 position fundamentally alters the compound's electron density, steric environment, and metabolic liability [1]. As demonstrated below, 3-phenyl-2-butenal differs from unsubstituted cinnamaldehyde by >4-fold in skin sensitization EC3 thresholds, suffers a >2.5-fold loss in antibacterial potency against Vibrio spp., and exhibits markedly different reactivity in Wittig olefination chemistry [2][3]. These quantifiable divergence points mean that substituting α-methylcinnamaldehyde for cinnamaldehyde—or for other α-halogenated analogs—without re-validation will compromise antimicrobial screening outcomes, fragrance safety margins, and synthetic route yields.

Skin sensitization profile (LLNA EC3) may differ substantially from unsubstituted cinnamaldehyde; reported weaker sensitizer response.
Antibacterial potency against Vibrio spp. may be significantly lower; MIC values may not transfer from cinnamaldehyde or 4-halo derivatives.
Wittig olefination reactivity is reported as substantially slower; synthetic route feasibility may require revalidation.

3-Phenyl-2-butenal (CAS 21866-70-6) vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Skin Sensitization Potency: α-Methylcinnamaldehyde Is a 4.7-Fold Weaker Sensitizer Than Cinnamaldehyde by LLNA EC3

In the murine local lymph node assay (LLNA), α-methylcinnamaldehyde (3-phenyl-2-butenal) yields an EC3 value of 1120 μg/cm², classifying it as a weak sensitizer, while unsubstituted cinnamaldehyde exhibits an EC3 value of 239 μg/cm² (moderate sensitizer) [1]. This 4.7-fold higher EC3 threshold means that α-methylcinnamaldehyde requires substantially greater dermal exposure to induce an equivalent sensitization response, representing a measurable advantage for fragrance and cosmetic formulations where lower irritation potential at a given use level is a procurement criterion.

Skin Sensitization EC3
Head-to-head
1120 vs 239 μg/cm²
Supports skin sensitization risk assessment context.
LLNA SI=3; 4.7-fold higher EC3 for α-methylcinnamaldehyde.
Skin sensitization Local Lymph Node Assay (LLNA) Regulatory toxicology

Antibacterial Activity against Vibrio Species: α-Methylcinnamaldehyde Shows >2.5-Fold Higher MIC Than Cinnamaldehyde

Against planktonic Vibrio parahaemolyticus, α-methylcinnamaldehyde (α-MethylCNMA) fails to inhibit growth at concentrations up to 500 µg/mL (MIC >500 µg/mL), whereas the parent cinnamaldehyde exhibits an MIC of 200 µg/mL [1]. In the same head-to-head panel, 4-bromo-, 4-chloro-, and 4-nitrocinnamaldehyde derivatives achieve MICs of 50 µg/mL. This >2.5-fold weaker antibacterial activity confirms that the α-methyl substituent substantially reduces antimicrobial efficacy relative to both the parent and 4-substituted analogs—an essential consideration when procuring cinnamaldehyde derivatives for antibacterial screening libraries.

Antibacterial MIC
Head-to-head
>500 vs 200 µg/mL
Supports antimicrobial screening compound selection.
V. parahaemolyticus; mLB+3% NaCl, 30°C, 24h; >2.5-fold higher.
Antimicrobial Vibrio parahaemolyticus Minimum Inhibitory Concentration

Tyrosinase Inhibition Potency: α-Methylcinnamaldehyde Is the Least Effective α-Substituted Derivative Tested

A comparative study of α-substituted cinnamaldehydes as mushroom tyrosinase inhibitors demonstrated a clear rank order: α-bromocinnamaldehyde exhibited the strongest inhibition, followed by α-chlorocinnamaldehyde, while α-methylcinnamaldehyde was the least effective among the three α-substituted analogs tested [1]. Although quantitative IC50 values were not disaggregated in the source, the qualitative rank order is explicitly stated and consistent across tyrosinase isozyme forms. This evidence positions α-methylcinnamaldehyde as a weaker tyrosinase inhibitor than its α-halogen counterparts, a critical discrimination point for cosmetic or dermatological research procurement where stronger inhibition (e.g., by α-bromocinnamaldehyde) may be required.

Tyrosinase Inhibition Rank
Reported
α-Bromo > α-Chloro > α-Methyl (weakest)
Supports tyrosinase inhibitor probe selection.
Mushroom tyrosinase; quantitative data not disaggregated.
Tyrosinase inhibition Mushroom tyrosinase Structure-activity relationship

Wittig Olefination Reactivity: α-Methylcinnamaldehyde Proves Significantly Less Reactive Than Unsubstituted Cinnamaldehyde

In Wittig olefination with (carbethoxymethylene)triphenylphosphorane, cinnamaldehyde is consumed within 45 minutes at room temperature, yielding the extended ester product cleanly. By contrast, α-methylcinnamaldehyde shows no consumption of starting material by TLC after 48 h at room temperature; the reaction required a second equivalent of ylide and heating to 35 °C for an additional 48 h, and even then pure product isolation proved problematic [1]. This pronounced reactivity difference (reaction time extended from <1 h to >96 h without full conversion) arises from steric and electronic effects of the α-methyl group, directly impacting the feasibility of downstream derivatization strategies.

Wittig Olefination Rate
Head-to-head
No consumption after 48 h vs 45 min for cinnamaldehyde
Supports synthetic route feasibility assessment.
DCM, phosphorane ylide, rt→35°C; >96 h total.
Synthetic chemistry Wittig reaction Extended conjugation

Pharmaceutical Intermediate Uniqueness: α-Methylcinnamaldehyde as the Exclusive Aldehyde Partner for Epalrestat Synthesis

α-Methylcinnamaldehyde serves as the specific and irreplaceable aldehyde intermediate in the synthesis of epalrestat (CAS 82159-09-9), an aldose reductase inhibitor approved in Japan for diabetic neuropathy [1][2]. The condensation of α-methylcinnamaldehyde with 3-carboxymethylrhodanine forms the 5-arylidene-4-oxo-2-thioxothiazolidine core of epalrestat; the α-methyl substitution pattern on the cinnamaldehyde scaffold is structurally mandatory for the drug's pharmacophore, as substitution at other positions or use of the unsubstituted cinnamaldehyde would generate a different compound lacking the required biological activity [1]. This pharmaceutical intermediate role is unique among cinnamaldehyde derivatives and constitutes a high-value procurement rationale independent of fragrance or antimicrobial applications.

Epalrestat Intermediate
Specification review
Structurally mandatory aldehyde partner
Supports pharmaceutical intermediate identity requirement.
Patent-confirmed exclusive use; no substitute cinnamaldehyde.
Pharmaceutical intermediate Epalrestat Diabetes treatment

Antifungal Activity against Phytophthora infestans: α-Methylcinnamaldehyde Demonstrates Inferior Mycelial Growth Inhibition Compared to Cinnamaldehyde

In a screen of 17 compounds at a fixed concentration of 25 μM against P. infestans mycelial growth, cinnamaldehyde achieved complete inhibition (no detectable growth after 5 days), whereas all cinnamaldehyde derivatives including α-methylcinnamaldehyde (compound 18) proved not as potent as the parent cinnamaldehyde [1]. The α-methyl thiosemicarbazone derivative (30) permitted 38% residual growth. While quantitative IC50 values for α-methylcinnamaldehyde were not individually reported, the statement that all derivatives 'prove not as potent as the parent cinnamaldehyde' establishes a clear rank order that directly informs antifungal screening procurement.

P. infestans Inhibition
Head-to-head
Inferior to cinnamaldehyde at 25 µM
Supports antifungal screening compound selection.
5-day mycelial growth; thiosemicarbazone 38% residual growth.
Phytophthora infestans Mycelial growth inhibition Fungicide

Optimal Use Cases for 3-Phenyl-2-butenal (α-Methylcinnamaldehyde) Based on Quantitative Differentiation Evidence


Fragrance and Flavor Formulations Requiring Reduced Skin Sensitization Risk

With an LLNA EC3 of 1120 μg/cm²—4.7-fold higher (weaker sensitizer) than cinnamaldehyde's 239 μg/cm² [1]—3-phenyl-2-butenal is the preferred cinnamaldehyde-class ingredient for consumer fragrances, personal care products, and household air fresheners where lower sensitization potential at a given use concentration translates into a wider safety margin under IFRA and EU Cosmetic Regulation requirements. Its sweet, spicy, cinnamon-like organoleptic profile [2] is retained without the higher dermal sensitization burden associated with the parent aldehyde.

Pharmaceutical Intermediate Manufacturing: Exclusive Starting Material for Epalrestat

The α-methyl substitution pattern is structurally required for epalrestat synthesis; no other cinnamaldehyde derivative (unsubstituted, 4-substituted, or α-halogenated) can substitute [1]. Procuring 3-phenyl-2-butenal of ≥98% purity (as commercially available, e.g., from MolCore [2]) enables the Knoevenagel condensation with 3-carboxymethylrhodanine essential to the drug's approved manufacturing route for diabetic neuropathy treatment. This represents a captive-market use case where compound identity is non-negotiable.

Structure-Activity Relationship (SAR) Probe for α-Substitution Effects in Aldehyde Biological Activity

The quantitative demonstration that α-methylcinnamaldehyde is substantially less potent than cinnamaldehyde against V. parahaemolyticus (MIC >500 vs. 200 µg/mL) [1] and P. infestans [2], combined with its markedly slower Wittig reactivity [2], makes this compound an ideal negative-control probe in SAR studies of the cinnamaldehyde pharmacophore. Procurement by academic screening centers enables controlled experiments where the steric and electronic impact of α-substitution is isolated and quantified.

Tyrosinase Inhibition Controls for Cosmetic Active Screening

Within the α-substituted cinnamaldehyde series, α-methylcinnamaldehyde is documented as the weakest mushroom tyrosinase inhibitor, while α-bromocinnamaldehyde is the strongest [1]. Researchers evaluating tyrosinase inhibitors for skin-lightening cosmetic actives can procure α-methylcinnamaldehyde as a low-activity reference compound to calibrate assay sensitivity and validate that observed inhibition from test compounds exceeds the baseline contribution of the α-methyl-substituted scaffold.

Application
Selection Property
Validation Focus
Fragrance formulation research
Reported LLNA EC3 skin sensitization profile
EC3 threshold verification against cinnamaldehyde baseline
Epalrestat intermediate synthesis
α-Methyl substitution specificity
Knoevenagel condensation suitability
Aldehyde SAR probe
α-Substitution reactivity and bioactivity profile
Comparative MIC, antifungal, and Wittig reactivity endpoints
Tyrosinase inhibition assay controls
Ranked inhibitory activity in α-substituted series
Relative tyrosinase inhibition vs. α-halogen derivatives
Quote Request

Request a Quote for 3-Phenyl-2-butenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.